molecular formula C11H19NO6 B13458451 2-{[(Tert-butoxy)carbonyl](3-methoxy-3-oxopropyl)amino}acetic acid

2-{[(Tert-butoxy)carbonyl](3-methoxy-3-oxopropyl)amino}acetic acid

Cat. No.: B13458451
M. Wt: 261.27 g/mol
InChI Key: BQQRINDWZHBCBN-UHFFFAOYSA-N
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Description

This compound is a tert-butoxycarbonyl (BOC)-protected amino acid derivative with a methyl ester-functionalized side chain. Its structure comprises:

  • A central nitrogen atom bonded to three groups: A BOC group (tert-butoxycarbonyl), providing acid-labile protection for the amine. An acetic acid moiety (CH2COOH), enabling carboxylate reactivity.

The compound is cataloged as a building block for organic synthesis (e.g., peptide coupling or prodrug design) . However, discrepancies exist in reported Enamine Ltd lists its molecular formula as C11H14LiN3O4 (MW: 182.20), which likely contains errors (e.g., unexpected lithium inclusion). A calculated formula based on structural analysis suggests C12H19NO6 (MW: 297.28), aligning with typical BOC-protected amino acid derivatives.

Properties

Molecular Formula

C11H19NO6

Molecular Weight

261.27 g/mol

IUPAC Name

2-[(3-methoxy-3-oxopropyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid

InChI

InChI=1S/C11H19NO6/c1-11(2,3)18-10(16)12(7-8(13)14)6-5-9(15)17-4/h5-7H2,1-4H3,(H,13,14)

InChI Key

BQQRINDWZHBCBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CCC(=O)OC)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(Tert-butoxy)carbonylamino}acetic acid typically involves the following steps:

    Protection of the amino group: The amino group of glycine is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Introduction of the oxopropyl group: The protected amino acid is then reacted with 3-methoxy-3-oxopropyl chloride under basic conditions to introduce the oxopropyl group.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 2-{(Tert-butoxy)carbonylamino}acetic acid may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{(Tert-butoxy)carbonylamino}acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The oxopropyl group can be reduced to form a hydroxyl group.

    Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Acidic or basic conditions can be used to facilitate the substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-{(Tert-butoxy)carbonylamino}acetic acid.

    Reduction: Formation of 2-{(Tert-butoxy)carbonylamino}acetic acid.

    Substitution: Formation of various derivatives depending on the substituent introduced.

Scientific Research Applications

2-{(Tert-butoxy)carbonylamino}acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and other organic synthesis applications.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{(Tert-butoxy)carbonylamino}acetic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group provides stability and protection to the amino group, allowing for selective reactions at other sites. The methoxy and oxopropyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

3-[tert-Butoxycarbonyl]amino]-2-methylpropionic Acid ()

Key Features :

  • Structure: Branched-chain amino acid with BOC protection and a methyl group at the β-position.
  • Synthesis: Hydrogenation of ethyl-2-cyanopropionate using Rh/Al2O3 catalyst (72% yield). Enantiomeric purification via (R)-(+)-α-methylbenzylamine salt formation (62% yield) .
  • Applications : Intermediate for chiral drug synthesis due to stereochemical control.

Comparison with Target Compound :

Parameter Target Compound 3-[BOC]-2-methylpropionic Acid
Molecular Formula C12H19NO6 (assumed) C9H17NO4
Key Functional Groups BOC, methyl ester, acetic acid BOC, β-methyl, carboxylic acid
Synthetic Yield Not reported 72% (crude), 62% (purified)
Purification Strategy Likely chromatography or hydrolysis Chiral salt crystallization

The target compound’s linear side chain and ester group may enhance solubility in organic solvents compared to the branched analog. However, the absence of reported enantiomeric resolution methods for the target suggests limitations in stereochemical applications.

RS-2109 ()

Key Features :

  • Structure: Complex bicyclic indeno-pyrrole system with BOC and acetic acid groups.
  • Hazards : Classified as acutely toxic (H302, H312) and irritant (H315, H319) .
  • Applications : Research-scale compound for specialized synthetic pathways.

Comparison with Target Compound :

Parameter Target Compound RS-2109
Molecular Formula C12H19NO6 C18H23NO4
Molecular Weight 297.28 317.38
Structural Complexity Linear chain Bicyclic fused ring system
Handling Precautions Likely moderate hazards Severe acute toxicity risks

The target compound’s simpler structure likely reduces synthetic complexity and toxicity compared to RS-2109, making it more suitable for large-scale applications.

BOC-Protected Radiopharmaceuticals ()

BOC groups are widely used in carbon-11 labeling for positron emission tomography (PET) tracers due to their stability during rapid synthesis . While the target compound’s methyl ester could hinder direct radiolabeling, hydrolysis to the free acid (CH2CH2COOH) might enable conjugation with radionuclides.

Stability and Reactivity

  • BOC Group : Both compounds exhibit acid-labile protection (stable in basic/neutral conditions), critical for stepwise peptide synthesis.
  • Ester vs. Carboxylic Acid : The target’s ester group may improve cell membrane permeability in prodrug applications compared to free carboxylic acids.

Biological Activity

2-{(Tert-butoxy)carbonylamino}acetic acid, also known by its IUPAC name (2R)-2-[(tert-butoxycarbonyl)amino]-3-methoxypropanoic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, examining its mechanisms, efficacy, and potential applications in various therapeutic areas.

  • Molecular Formula : C₉H₁₅N₁O₆
  • Molecular Weight : 233.22 g/mol
  • CAS Number : 61172-71-2
  • Purity : Typically around 95% .

Structure

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amines. The methoxy and oxo groups contribute to its reactivity and biological activity.

Research indicates that the compound may exert its biological effects through modulation of various cellular pathways. The presence of the Boc group suggests potential for interaction with amino acids and proteins, possibly influencing enzyme activity or receptor binding.

In Vitro Studies

In vitro studies have demonstrated that compounds similar to 2-{(Tert-butoxy)carbonylamino}acetic acid can inhibit specific enzymes involved in cancer cell proliferation. For instance, derivatives of this compound have shown micromolar inhibition against kinesin proteins, which are crucial for mitotic spindle formation in cancer cells .

Case Studies

  • Cancer Inhibition :
    • A study reported that related compounds exhibited significant inhibition of HSET (KIFC1), a kinesin protein essential for centrosome clustering in cancer cells. The inhibition led to the induction of multipolar mitotic spindles, resulting in cell death .
    • Another study highlighted the importance of structural modifications on the potency of similar compounds, emphasizing that small changes can lead to substantial differences in biological activity .
  • Neuroprotective Effects :
    • Preliminary research suggests that derivatives may possess neuroprotective properties by modulating pathways involved in neurodegeneration. This is particularly relevant for conditions like Alzheimer’s disease where protein aggregation plays a critical role.

Pharmacological Profile

The pharmacological profile of 2-{(Tert-butoxy)carbonylamino}acetic acid includes:

Activity TypeObserved EffectReference
Enzyme InhibitionInhibition of HSET
Cancer Cell DeathInduction of multipolar spindles
NeuroprotectionPotential modulation of pathways

Q & A

Q. Table 1: Key Physical-Chemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₃H₂₃NO₅
Molecular Weight317.39 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in DMSO, CH₂Cl₂

Q. Table 2: Hazard Mitigation Strategies

Hazard TypeMitigation MeasureSource
Inhalation ToxicityUse NIOSH-approved P95 respirators
Skin IrritationWear nitrile gloves + lab coats
Fire RiskCO₂ fire extinguishers; avoid water

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